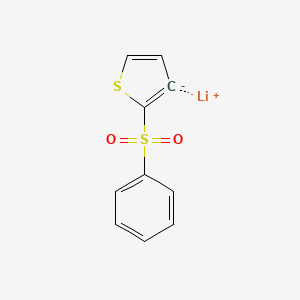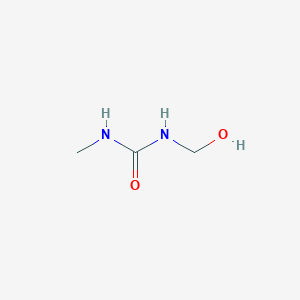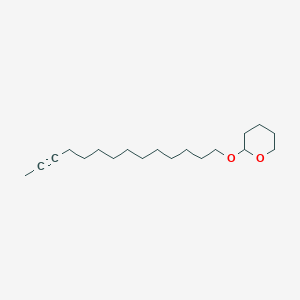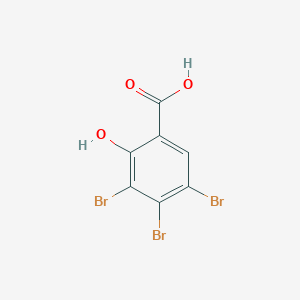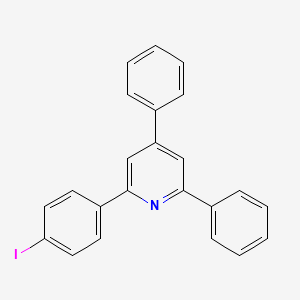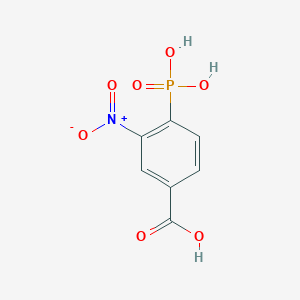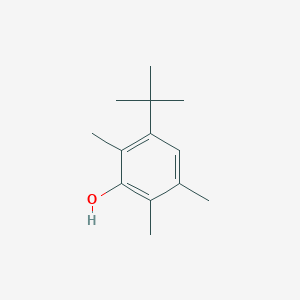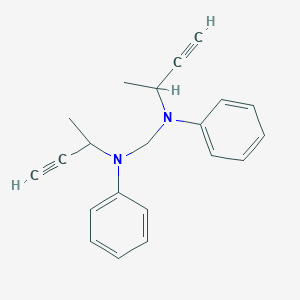
N,N'-Di(but-3-yn-2-yl)-N,N'-diphenylmethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine is a complex organic compound characterized by its unique structure, which includes two but-3-yn-2-yl groups and two phenyl groups attached to a methanediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine typically involves the reaction of but-3-yn-2-yl methanesulfonate with N,N’-diphenylmethanediamine. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at temperatures ranging from 0°C to 20°C. The reaction proceeds through nucleophilic substitution, where the methanesulfonate group is replaced by the but-3-yn-2-yl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane at 0°C to 20°C.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved are still under investigation, but the compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Di(prop-2-yn-1-yl)-N,N’-diphenylmethanediamine
- N,N’-Di(penta-2,4-diyn-1-yl)-N,N’-diphenylmethanediamine
Uniqueness
N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine is unique due to the presence of but-3-yn-2-yl groups, which confer distinct chemical and physical properties compared to similar compounds. These properties include differences in reactivity, stability, and potential biological activity .
Properties
CAS No. |
93343-59-0 |
|---|---|
Molecular Formula |
C21H22N2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N,N'-bis(but-3-yn-2-yl)-N,N'-diphenylmethanediamine |
InChI |
InChI=1S/C21H22N2/c1-5-18(3)22(20-13-9-7-10-14-20)17-23(19(4)6-2)21-15-11-8-12-16-21/h1-2,7-16,18-19H,17H2,3-4H3 |
InChI Key |
IJTOGJMTDKWMDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)N(CN(C1=CC=CC=C1)C(C)C#C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


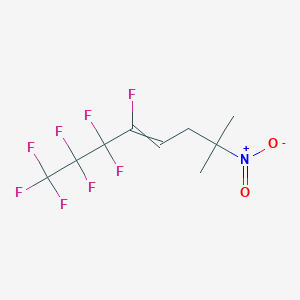
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)](/img/structure/B14362682.png)
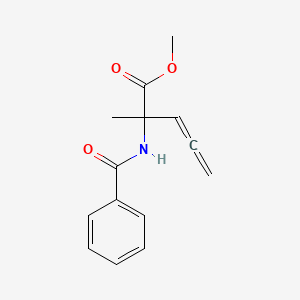
![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)
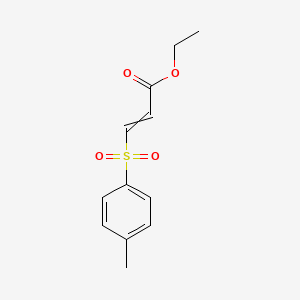
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
